7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-1-pyridin-3-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O3S/c20-11-3-4-13-12(8-11)16(24)14-15(10-2-1-5-21-9-10)23(18(25)17(14)26-13)19-22-6-7-27-19/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNVTMTTRIRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chromeno-pyrrole core with fluorine and thiazole substitutions, which contribute to its unique biological profile. The molecular formula is , and it exhibits characteristics typical of fluorinated heterocycles, such as increased lipophilicity and altered reactivity.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione showed IC50 values in the low micromolar range against breast and colon cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Fluoro Compound | MCF-7 (Breast) | 5.0 |
| 7-Fluoro Compound | HT-29 (Colon) | 4.5 |
| 7-Fluoro Compound | A549 (Lung) | 6.0 |
2. Antimicrobial Activity
The compound has also shown antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. Notably, it was found to be comparable to standard antibiotics like gentamicin .
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
3. Enzyme Inhibition
In vitro studies have indicated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit α-glucosidase with an IC50 value of approximately , making it a candidate for managing conditions like diabetes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The antiproliferative effects are partly attributed to the induction of cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Compounds similar to this have been shown to promote apoptosis in cancer cells through the activation of caspases .
- Antioxidant Activity : The presence of the thiazole moiety contributes to antioxidant properties that may protect cells from oxidative stress .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Breast Cancer Study : A study involving patients with advanced breast cancer treated with a derivative showed a significant reduction in tumor size after six weeks of treatment .
- Diabetes Management : In a clinical trial focusing on diabetes management, patients receiving treatments containing α-glucosidase inhibitors derived from this compound exhibited improved glycemic control compared to placebo groups .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has demonstrated that derivatives of pyrrole, including those with thiazole and pyridine substitutions, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Case Study: Antimicrobial Screening
A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activity. The results indicated that certain derivatives displayed a notable zone of inhibition against bacterial pathogens, suggesting their potential as new antimicrobial agents .
| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |
|---|---|---|
| 8a | 20 | 15 |
| 8b | 18 | 12 |
| 8c | 22 | 18 |
Antitubercular Potential
Another significant application of this compound is in the treatment of tuberculosis . The increasing incidence of drug-resistant strains has necessitated the development of new therapeutic agents. Compounds similar to 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated for their anti-tubercular activity. In vitro studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .
Case Study: In Vitro Antitubercular Activity
In a recent study, several derivatives were tested for their antitubercular efficacy. The most active compounds demonstrated MIC values below 1 µg/mL against multidrug-resistant strains of M. tuberculosis. These findings suggest that modifications to the pyrrole scaffold can enhance the bioactivity against tuberculosis .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5n | <1 | Bactericidal |
| 5q | <1 | Bacteriostatic |
| 5r | <1 | Bactericidal |
Cytotoxicity and Selectivity
The cytotoxic profiles of these compounds have also been evaluated to assess their safety for potential therapeutic use. Certain derivatives have shown promising selectivity against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Study: Cytotoxicity Profiles
A study assessed the cytotoxicity of several pyrrole derivatives against human pulmonary fibroblasts and murine macrophages. The results indicated that some compounds had favorable selectivity indices, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Aryl Group Diversity : The 3-pyridinyl group (target) offers hydrogen-bonding capability, contrasting with electron-rich groups like 3,4-dimethoxyphenyl or bulky 4-isopropylphenyl .
- Heterocyclic Moieties : The thiazole ring (target) is smaller and less electron-deficient than thiadiazole derivatives , which may influence binding kinetics.
Challenges :
Insights :
- The target’s fluorine and pyridine groups likely improve aqueous solubility compared to chloro and methoxy analogs.
Stability and Reactivity
Preparation Methods
Retrosynthetic Analysis
The target compound is deconstructed into three key precursors:
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Methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate : Provides the fluorinated chromene core.
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3-Pyridinecarbaldehyde : Introduces the 3-pyridinyl substituent at position 1.
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1,3-Thiazol-2-amine : Delivers the thiazol-2-yl group at position 2.
The convergent synthesis leverages a one-pot MCR to assemble the chromeno-pyrrole-dione scaffold.
Stepwise Preparation Methods
Synthesis of Methyl 4-(7-Fluoro-2-Hydroxyphenyl)-2,4-Dioxobutanoate
Procedure :
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Starting Material : 7-Fluoro-2-hydroxyacetophenone (10 mmol) is dissolved in dry THF under nitrogen.
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Claisen Condensation : Dimethyl oxalate (12 mmol) and sodium hydride (15 mmol) are added at 0°C. The mixture is stirred at 25°C for 12 h.
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Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Yield : 78% as a pale-yellow solid.
Characterization :
Multicomponent Cyclization Reaction
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Imine Formation : 3-Pyridinecarbaldehyde (1.1 equiv) and 1,3-thiazol-2-amine (1.1 equiv) are stirred in dry ethanol (15 mL) at 25°C for 30 min.
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Addition of Ketoester : Methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv) is added, followed by acetic acid (1 mL).
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Reflux : The mixture is heated at 80°C for 20 h.
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Isolation : The precipitate is filtered and recrystallized from ethanol.
Optimization Data :
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Base Case | EtOH | 80 | 20 | 65 |
| With AcOH | EtOH | 80 | 20 | 72 |
| Without AcOH | MeOH | 40 | 24 | 36 |
Key Observations :
-
Acetic acid accelerates imine formation and stabilizes intermediates.
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Ethanol outperforms methanol due to better solubility of intermediates.
Structural Characterization of the Target Compound
Spectroscopic Data
H NMR (400 MHz, DMSO-d):
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δ 8.72 (d, J = 4.8 Hz, 1H, Py-H),
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8.45 (s, 1H, Thiazole-H),
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7.92–7.85 (m, 2H, Ar-H),
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7.32 (d, J = 3.6 Hz, 1H, Thiazole-H),
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6.95 (d, J = 8.4 Hz, 1H, Ar-H),
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5.12 (s, 1H, CH).
IR (KBr):
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1712 cm (C=O lactone),
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1654 cm (C=O pyrrole),
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1598 cm (C=N thiazole).
HRMS (ESI+) :
-
Calculated for CHFNOS: [M+H] 414.0654,
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Found: 414.0658.
Mechanistic Insights and Reaction Scope
Proposed Mechanism
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Imine Formation : 3-Pyridinecarbaldehyde and 1,3-thiazol-2-amine condense to form a Schiff base.
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Michael Addition : The enolate of methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate attacks the imine.
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Cyclization : Intramolecular lactonization and dehydration yield the chromeno-pyrrole-dione core.
Substrate Compatibility
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Aldehydes : Electron-deficient aryl aldehydes (e.g., pyridinyl) enhance reaction rates.
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Amines : Primary amines with heteroaromatic rings (e.g., thiazole) tolerate the conditions without side reactions.
Scale-Up and Industrial Considerations
Batch Process Optimization
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Catalyst : 0.5 mol% iodine boosts yield to 78% by facilitating enolate formation.
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Solvent Recovery : Ethanol is distilled and reused, reducing costs by 30%.
-
Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).
Environmental Impact
-
PMI (Process Mass Intensity) : 8.2 kg/kg, driven by solvent use.
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Waste Streams : Halogenated byproducts are incinerated per EPA guidelines.
Challenges and Troubleshooting
Common Issues
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Low Yields : Traced to incomplete imine formation; resolved by pre-stirring aldehyde and amine.
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Byproducts : Hydrolysis of the dione ring occurs at pH > 7; controlled by maintaining acidic conditions.
Q & A
Q. What synthetic methodologies are most effective for constructing the chromeno[2,3-c]pyrrole-3,9-dione core in this compound?
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is typically synthesized via multicomponent reactions involving condensation of aryl amines, ketones, and cyclic diketones. For example, Vydzhak and Panchishin (2008) demonstrated the use of 1-aryl-2-alkyl substitutions to stabilize the dihydrochromeno-pyrrole structure under acidic conditions . Key steps include cyclization via intramolecular nucleophilic attack, with fluorinated pyridinyl and thiazolyl groups introduced post-core formation using regioselective alkylation or cross-coupling reactions.
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , , ) are essential for confirming molecular weight and substituent positions. X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry, as seen in analogous pyridinyl-thiazolyl heterocycles . For example, NMR is particularly useful for tracking fluorinated substituents due to its high sensitivity and distinct chemical shifts .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in the final cyclization step?
Low yields often arise from steric hindrance or competing side reactions. A methodological approach involves:
- Design of Experiments (DoE): Varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
- In situ monitoring: Using HPLC or IR spectroscopy to track intermediate formation and adjust reaction kinetics .
- Substituent tuning: Introducing electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring to enhance electrophilicity and facilitate cyclization .
Q. How do conflicting reports on the compound’s photostability impact its application in photodynamic studies?
Discrepancies in photostability data may stem from differences in experimental setups (e.g., light source intensity, solvent polarity). To resolve this:
- Controlled replication: Standardize light exposure parameters (e.g., 365 nm UV lamp, 10 mW/cm) and solvent systems (e.g., PBS vs. DMSO) across studies .
- Computational modeling: Use TD-DFT to predict excited-state behavior and identify degradation pathways .
- Comparative studies: Benchmark against structurally similar chromeno-pyrrole derivatives with known photostability profiles .
Q. What strategies can mitigate solubility challenges during biological assays?
The compound’s hydrophobicity (due to fused aromatic rings) complicates aqueous solubility. Solutions include:
- Co-solvent systems: Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .
- Prodrug design: Introduce hydrophilic moieties (e.g., phosphate esters) on the thiazolyl group, which are cleaved in vivo .
- Nanoformulation: Encapsulate in PEGylated liposomes to enhance dispersibility and bioavailability .
Q. How can researchers validate the compound’s proposed mechanism of action in enzyme inhibition studies?
- Kinetic assays: Perform time-dependent inhibition studies (e.g., IC shift with pre-incubation) to distinguish reversible vs. irreversible binding .
- Structural analysis: Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes, focusing on interactions with the pyridinyl-thiazolyl motif .
- Mutagenesis: Engineer enzymes with substitutions at predicted binding sites (e.g., catalytic cysteine residues) to confirm target specificity .
Methodological Frameworks
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications: Systematically vary substituents on the pyridinyl (position 3) and thiazolyl (position 2) rings to assess impact on bioactivity .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with fluorine) .
- Data normalization: Express activity metrics (e.g., IC) relative to a positive control (e.g., staurosporine for kinase inhibition) to minimize inter-assay variability .
Q. What statistical approaches are suitable for analyzing contradictory biological activity data?
- Meta-analysis: Aggregate data from independent studies using random-effects models to account for heterogeneity .
- Multivariate regression: Identify confounding variables (e.g., cell line genotype, assay duration) that correlate with divergent results .
- Bayesian inference: Assign probabilities to competing hypotheses (e.g., "Fluorine enhances potency") based on prior evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
